(1-ethyl-1H-indol-3-yl)methanamine, a compound featuring an indole structure, is recognized for its potential applications in medicinal chemistry and organic synthesis. Indoles are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This particular compound is categorized as an indole derivative due to the presence of the ethyl group attached to the nitrogen atom of the indole ring, which may influence its pharmacological properties.
The compound can be synthesized through various methods involving indole derivatives. It falls under the classification of amines due to the presence of the amine functional group (-NH2) attached to the indole structure. Indoles themselves are classified as aromatic heterocycles, which are compounds containing at least one nitrogen atom in a ring structure.
The synthesis of (1-ethyl-1H-indol-3-yl)methanamine can be achieved through several routes:
The molecular formula for (1-ethyl-1H-indol-3-yl)methanamine is C12H14N2. The structure consists of:
The compound's structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry.
(1-ethyl-1H-indol-3-yl)methanamine can participate in various chemical reactions due to its functional groups:
The biological activity of (1-ethyl-1H-indol-3-yl)methanamine is primarily attributed to its ability to interact with various biological targets:
The applications of (1-ethyl-1H-indol-3-yl)methanamine span various fields:
(1-ethyl-1H-indol-3-yl)methanamine derivatives exhibit potent activity against MRSA by disrupting bacterial membrane integrity and inhibiting biofilm formation. Structural optimization of the indole scaffold, particularly through C3-substitution with imidazole rings, significantly enhances antibacterial efficacy. Analogues such as 3-substituted-1H-imidazol-5-yl-1H-indoles (e.g., Compound 26) demonstrate MIC values ≤0.25 µg/mL against MRSA (ATCC 43300) by targeting cell wall biosynthesis proteins. These compounds lack cytotoxicity (HEK293 CC₅₀ >32 µg/mL) and hemolytic activity (HC₁₀ >32 µg/mL), indicating selective antibacterial action [1]. The phenethylamine substituent at the imidazole N-position is critical for potency, as it facilitates deeper penetration into the peptidoglycan layer.
Table 1: Anti-MRSA Activity of Key Indole Derivatives
Compound | Structural Feature | MIC (µg/mL) | Cytotoxicity (HEK293 CC₅₀, µg/mL) |
---|---|---|---|
26 | Phenethyl-imidazolyl indole | ≤0.25 | >32 |
32 | Halogenated indole-imidazole | 4 | >32 |
Indole derivatives show selective fungicidal activity against C. neoformans (ATCC 208821). Compound 57 (phenethyl-indole-imidazole) and 111 (5-phenyl-1H-imidazole) achieve MIC values ≤0.25 µg/mL, outperforming fluconazole (MIC = 8 µg/mL) [1]. The antifungal mechanism involves disruption of ergosterol biosynthesis and cell membrane polarization, as evidenced by rapid propidium iodide uptake in treated cells. Unlike conventional antifungals, these compounds avoid off-target effects on Candida albicans even at high concentrations (32 µg/mL). The 5-phenyl substitution on the imidazole ring enhances binding to fungal lanosterol demethylase, a key enzyme in ergosterol production.
Derivatives of (1-ethyl-1H-indol-3-yl)methanamine exhibit broad-spectrum antiviral activity against RNA viruses, including hepatitis C virus (HCV) and Coxsackie B4. Ethyl 1H-indole-3-carboxylates (e.g., Compound 6) inhibit HCV replication in Huh-7.5 cells by blocking viral entry through interactions with the E2 glycoprotein [10]. Similarly, 4-alkylthiosemicarbazide-indole hybrids (e.g., Compounds 2–5) suppress Coxsackie B4 with IC₅₀ values of 0.4–2.1 µg/mL by interfering with viral RNA polymerase [10]. Molecular docking confirms these compounds bind to conserved polymerase domains, preventing genomic replication.
Indole-based hybrids exert anticancer effects through kinase inhibition and epigenetic regulation. 2-(Thiophen-2-yl)-1H-indole derivatives (e.g., 4g) inhibit HCT-116 colon cancer proliferation (IC₅₀ = 7.1 ± 0.07 µM) by arresting the S/G₂-M cell cycle phase [4]. Key mechanisms include:
Table 2: Anticancer Activity of Indole Derivatives Against HCT-116 Cells
Compound | IC₅₀ (µM) | Cell Cycle Arrest | Key Molecular Targets |
---|---|---|---|
4g | 7.1 ± 0.07 | S/G₂-M | miR-25 ↓, miR-30C ↑ |
4a | 10.5 ± 0.07 | S/G₂-M | IL-6 ↓, c-Myc ↓ |
4c | 11.9 ± 0.05 | S/G₂-M | PI3K-Akt ↓, Caspase-3 ↑ |
The structural similarity of (1-ethyl-1H-indol-3-yl)methanamine to endogenous serotonin enables selective agonism at 5-HT₄ and 5-HT₇ receptors. Gramine-derived indole-3-methanamines (e.g., I-d, I-j) bind to 5-HT₄ receptors (pKi >7.5) in radioligand assays using [³H]-GR113808 [2]. Docking studies reveal the ethylamine sidechain forms salt bridges with Asp100 in the 5-HT₄ binding pocket, mimicking interactions of serotonin [2] [9]. This agonism modulates neurotransmission in dorsal horn neurons, reducing glutamatergic excitability by 40–60%—a mechanism relevant for neuropathic pain management. Unlike opioids, these compounds lack μ-opioid receptor affinity, minimizing addiction risk [5].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0